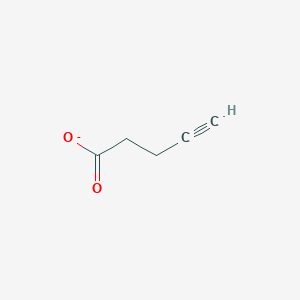

Pent-4-ynoate

Description

Significance of Alkyne Functionality in Advanced Organic Synthesis

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. numberanalytics.com This triple bond, composed of one sigma (σ) bond and two pi (π) bonds, confers high reactivity to alkynes, making them more reactive than their alkane and alkene counterparts in many chemical reactions. numberanalytics.comnumberanalytics.com The general formula for alkynes is CnH2n-2. numberanalytics.comnumberanalytics.com

A key feature of terminal alkynes, like the one in pent-4-ynoate, is the presence of a hydrogen atom attached to one of the sp-hybridized carbons of the triple bond. youtube.com This hydrogen atom is notably acidic, allowing for its removal by a strong base to form an acetylide ion. youtube.com This property is instrumental in organic synthesis as it facilitates the formation of new carbon-carbon bonds, a fundamental process in constructing more complex molecular architectures. youtube.commasterorganicchemistry.com

The reactivity of the alkyne triple bond allows it to participate in a wide array of chemical transformations, including:

Addition Reactions: Alkynes readily undergo the addition of various reagents across the triple bond. numberanalytics.com

Cycloaddition Reactions: They are valuable precursors for the synthesis of cyclic compounds. numberanalytics.comnumberanalytics.com

Metal-Catalyzed Reactions: Alkynes can form complexes with transition metals like copper, gold, and palladium, which catalyze a diverse range of synthetic transformations. numberanalytics.comsioc-journal.cn

This versatility makes alkynes, and by extension pent-4-ynoate, indispensable intermediates for the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

Role of Pent-4-ynoate Derivatives in Modern Chemical Biology

The alkyne group in pent-4-ynoate serves as a chemical handle that can be used to attach the molecule to other biomolecules. This is particularly relevant in the field of "click chemistry," a concept introduced by Barry Sharpless in 2001. nih.gov Click chemistry refers to a set of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, aqueous conditions. nih.govsigmaaldrich.com

The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where a terminal alkyne reacts with an azide (B81097) to form a stable triazole linkage. nih.govsmolecule.com The terminal alkyne of pent-4-ynoate and its derivatives is an ideal participant in this reaction.

This has led to the development of various pent-4-ynoate derivatives as chemical probes and reporters for studying biological processes. For instance, they can be incorporated into biomolecules like proteins, carbohydrates, or nucleic acids. Subsequent reaction with a reporter molecule containing an azide group (e.g., a fluorescent dye) allows for the visualization and tracking of the modified biomolecule within a complex biological system. nih.gov

Some examples of pent-4-ynoate derivatives and their applications in chemical biology include:

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate: This reagent is used to derivatize amines in peptides and antibodies with a terminal alkyne for subsequent click chemistry reactions. smolecule.com

Alkyne-modified muropeptides (iE-DAP-Alk and MDP-Alk): These have been synthesized to study the transport and signaling pathways of bacterial cell wall components in the innate immune system. nih.gov

N-(4-pentynoyl)-functionalized monosaccharides (Ac4GlcNAl, Ac4GalNAl, Ac4ManNAl): These are used for metabolic labeling to study the trafficking of proteins.

Overview of Key Research Domains

The unique properties of pent-4-ynoate and its derivatives have led to their application in several key research areas:

Organic Synthesis: As a versatile building block, it is used in the synthesis of complex organic molecules and natural products. numberanalytics.comsmolecule.com 4-Pentynoic acid, a related compound, is used to synthesize various lactones and complex polycyclic heterocycles. chemicalbook.com

Pharmaceutical Chemistry: The pent-4-ynoate scaffold is explored for the development of new therapeutic agents. ontosight.ai For example, derivatives are being investigated for their potential antimicrobial and anticancer properties.

Chemical Biology: It is widely used to develop chemical probes for studying biological systems, including protein trafficking and enzyme inhibition. nih.gov

Materials Science: The reactive alkyne group allows for the incorporation of pent-4-ynoate into polymers, leading to the development of new materials with specific properties. smolecule.comsmolecule.com

The following table provides a summary of some key pent-4-ynoate derivatives and their primary research applications.

| Derivative Name | Key Application Area(s) |

| Methyl 2-(prop-2-yn-1-yl)pent-4-ynoate | Organic Synthesis, Material Science |

| Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate | Enzyme Inhibition Studies, Pharmaceutical Development |

| 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate | Click Chemistry, Bioconjugation |

| Ethyl pent-4-ynoate | Organic Synthesis |

| 5-Phenylpent-4-yn-1-yl prop-2-enoate | Organic Synthesis, Pharmaceutical Research |

Structure

3D Structure

Properties

Molecular Formula |

C5H5O2- |

|---|---|

Molecular Weight |

97.09 g/mol |

IUPAC Name |

pent-4-ynoate |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)/p-1 |

InChI Key |

MLBYLEUJXUBIJJ-UHFFFAOYSA-M |

Canonical SMILES |

C#CCCC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pent 4 Ynoate and Its Derivatives

Esterification and Amidation Routes

Esterification and amidation are fundamental reactions for the derivatization of pent-4-ynoic acid, enabling the creation of a wide array of functional compounds.

Synthesis of Ethyl Pent-4-ynoate

Ethyl pent-4-ynoate is a key intermediate synthesized through the esterification of 4-pentynoic acid with ethanol (B145695). guidechem.com A common method involves heating a mixture of 4-pentynoic acid and ethanol in the presence of a catalytic amount of concentrated sulfuric acid. guidechem.com For instance, reacting 4-pentynoic acid with ethanol at 50°C overnight can yield ethyl pent-4-ynoate as a colorless oil. guidechem.com Another approach utilizes benzene (B151609) as a co-solvent with ethanol and a catalytic amount of sulfuric acid, followed by refluxing the solution. prepchem.com

Table 1: Synthesis of Ethyl Pent-4-ynoate

| Reactants | Reagents & Solvents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Pentynoic acid, Ethanol | Sulfuric acid | 50°C, overnight | 70% | guidechem.com |

Preparation of Activated Esters: 2,5-Dioxopyrrolidin-1-yl Pent-4-ynoate

The synthesis of activated esters, such as 2,5-dioxopyrrolidin-1-yl pent-4-ynoate (pent-4-ynoic acid NHS ester), is crucial for subsequent conjugation reactions, particularly with amine-containing molecules. chembk.comwhiterose.ac.uk This is typically achieved by reacting 4-pentynoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl). The reaction is generally performed in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (MeCN) at room temperature. whiterose.ac.uk This method provides the target NHS ester as a white solid in good yield.

Table 2: Synthesis of 2,5-Dioxopyrrolidin-1-yl Pent-4-ynoate

| Reactants | Reagents & Solvents | Conditions | Yield | Reference |

|---|

Amidation Reactions for Pent-4-ynamide Synthesis (e.g., N-Methoxy-N-methylpent-4-ynamide)

N-Methoxy-N-methylamides, also known as Weinreb amides, are valuable intermediates in organic synthesis. The synthesis of N-methoxy-N-methylpent-4-ynamide involves the coupling of 4-pentynoic acid with N,O-dimethylhydroxylamine hydrochloride. acs.orgrsc.org This reaction is often facilitated by a coupling agent such as EDC·HCl in the presence of a base like 4-methylmorpholine. acs.org The reaction is typically carried out in a solvent like dichloromethane at 0°C to room temperature. acs.org Alternatively, the pentynoic acid can first be converted to its acid chloride using oxalyl chloride, which then reacts with N,O-dimethylhydroxylamine hydrochloride. rsc.org

Table 3: Synthesis of N-Methoxy-N-methylpent-4-ynamide

| Reactants | Reagents & Solvents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Pentynoic acid, N,O-Dimethylhydroxylamine hydrochloride | EDC·HCl, 4-Methylmorpholine, Dichloromethane | 0°C to room temperature, 16 hours | Not specified | acs.org |

Aluminum Trimethyl Mediated Amidation Strategies

Trimethylaluminum (AlMe3) serves as an efficient reagent for the direct conversion of esters to amides. rsc.orgresearchgate.net This methodology can be applied to the synthesis of pent-4-ynamides from their corresponding esters. The reaction involves treating the pent-4-ynoate ester with an amine in the presence of trimethylaluminum. rsc.org This method is advantageous as it often proceeds under mild conditions and can be utilized in continuous flow microreactors for efficient synthesis. rsc.org The reaction of an ester with an amine and AlMe3 in a solvent like toluene (B28343) or THF, when heated, leads to the formation of the desired amide. rsc.org

Precursor-Based and Functional Group Transformations

The synthesis of more complex derivatives of pent-4-ynoate often involves starting from advanced precursors or performing transformations on existing functional groups.

Synthesis of Amino-Pent-4-ynoate Derivatives (e.g., (R)-Methyl 2-Aminopent-4-ynoate from Propargylglycine)

Amino-pent-4-ynoate derivatives are important building blocks for peptides and other biologically active molecules. nih.govnih.gov (R)-Methyl 2-aminopent-4-ynoate can be synthesized from D-propargylglycine. nih.gov A common method involves the esterification of D-propargylglycine using methanol (B129727) and thionyl chloride. nih.gov The reaction mixture is heated, and upon completion, the solvent is evaporated to yield the desired product as an oil. nih.gov This transformation provides a straightforward route to chiral amino-pent-4-ynoate derivatives. nih.gov

Table 4: Synthesis of (R)-Methyl 2-Aminopent-4-ynoate

| Reactant | Reagents & Solvents | Conditions | Yield | Reference |

|---|

Derivatization by Acylation with Carboxylic Acids

The acylation of alcohols with carboxylic acids to form esters is a fundamental and widely practiced transformation in organic synthesis. youtube.commsu.edu This reaction is typically acid-catalyzed, as the carboxyl group itself is not sufficiently electrophilic to react with an alcohol. youtube.comlibretexts.org The process is an equilibrium, and to drive it towards the ester product, either water must be removed as it is formed, or a large excess of one of the reactants is used. youtube.com

Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. youtube.com For instance, the direct esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a standard method for preparing low molecular weight esters on a large scale. youtube.com

While this method is robust, certain structural features in the carboxylic acid or alcohol can present challenges. For example, carboxylic acids with substituents at the alpha-position that can stabilize a carbocation may undergo fragmentation. youtube.com Similarly, alcohols that readily form carbocations can lead to side products like ethers or olefins when heated with acid. youtube.com

In the context of pent-4-ynoate synthesis, this methodology can be applied to create various ester derivatives. For example, reacting pent-4-ynoic acid with different alcohols under acidic conditions would yield the corresponding pent-4-ynoate esters. The choice of alcohol allows for the introduction of various functional groups into the ester moiety, thus creating a library of pent-4-ynoate derivatives.

Enzymatic methods, particularly using lipases, have also emerged as a powerful alternative for acylation reactions. youtube.comcapes.gov.br Lipases can catalyze ester formation in organic solvents, often with high enantioselectivity, providing a green and mild approach to synthesizing chiral esters. youtube.comcapes.gov.br For example, racemic amines and amino alcohols have been resolved through enantioselective acylation using cyanomethyl pent-4-enoate (B1234886), catalyzed by a lipase. capes.gov.br

Palladium-Catalyzed Arylation with Olefin Migration Control

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of pent-4-ynoate chemistry, palladium catalysis can be employed for the arylation of related unsaturated systems, with the potential for controlling olefin migration to achieve specific isomers.

While direct palladium-catalyzed arylation of pent-4-ynoate itself is less commonly reported, related systems provide insight into the possibilities. The Heck reaction, which involves the coupling of an unsaturated compound with an aryl halide, is a powerful tool for C-C bond formation. The regioselectivity of this reaction, particularly with electron-rich olefins, can be controlled by the choice of ligands and reaction conditions. liv.ac.uk

In some palladium-catalyzed intramolecular arylations, it has been demonstrated that the position of the double bond can be controlled. nih.gov By selecting appropriate ligands, such as BINAP, it is possible to direct the formation of specific double bond isomers. nih.gov This control over olefin migration is crucial for the synthesis of complex molecules with defined stereochemistry.

For example, in the palladium-catalyzed intramolecular arylation of enamidines, the double-bond migration process can be managed to selectively produce different isomers. nih.gov This principle could potentially be applied to the synthesis of specific aryl-substituted pentenoate derivatives, which could then be further manipulated to introduce the alkyne functionality.

Furthermore, density functional theory (DFT) calculations have been used to investigate the mechanisms and origins of regioselectivity in palladium-catalyzed arylations of α,β-unsaturated ketones. chemrxiv.org These studies reveal that factors like steric hindrance of the ligand play a crucial role in determining the outcome of the reaction. chemrxiv.org Such mechanistic understanding is vital for the rational design of catalytic systems for the controlled synthesis of pent-4-ynoate derivatives and their analogs.

| Reactants | Catalyst System | Key Feature | Product Type | Reference |

| Enamidines | Palladium / BINAP | Controlled double-bond migration | Specific double bond isomers | nih.gov |

| α,β-Unsaturated Ketones, Aryl Halides | Palladium / Phosphine Ligands | Ligand-controlled regioselectivity | α- or γ-arylated ketones | chemrxiv.org |

Stereoselective and Enantioselective Synthetic Approaches

The development of stereoselective and enantioselective methods for the synthesis of pent-4-ynoate derivatives is of great importance, as the stereochemistry of a molecule often dictates its biological activity.

Stereoselective Synthesis:

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate control. For example, a stereoselective synthesis of functionalized 1,4-dienes has been reported by coupling allylic Baylis–Hillman acetates with vinyl magnesium chloride in the presence of a catalytic amount of LiCuBr2. researchgate.net While not directly producing a pent-4-ynoate, this method demonstrates the stereocontrolled formation of a diene system that could be a precursor to such compounds.

Enantioselective Synthesis:

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. This is often accomplished using chiral catalysts or enzymes.

Catalytic Enantioselective Synthesis: Palladium-catalyzed asymmetric allylic alkylation has been used to access chiral α-hydroxyacid moieties, which are present in various natural products. caltech.edu This strategy could be adapted for the enantioselective synthesis of α-substituted pent-4-ynoate derivatives. Another example involves the Rhodium-catalyzed bicyclobutanation of t-butyl (E)-2-diazo-5-arylpent-4-enoates to provide enantiomerically enriched bicyclobutanes, which are precursors to densely functionalized cyclobutanes. nih.gov

Enzymatic Resolutions: Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. For instance, racemic amines and amino alcohols have been resolved via enantioselective acylation using cyanomethyl pent-4-enoate, affording chiral pent-4-enamides. capes.gov.br Similarly, chemoenzymatic strategies have been employed to obtain optically pure propargyl alcohols, which are valuable chiral starting materials for the synthesis of enantiomerically enriched compounds, including (S)-ethyl 3-hydroxy-5-phenylpent-4-ynoate. scispace.com

Reaction Mechanisms and Mechanistic Investigations Involving Pent 4 Ynoate

Catalytic Reaction Mechanisms

The terminal alkyne and carboxylic acid functionalities of pent-4-ynoate make it a versatile substrate for a variety of metal-catalyzed transformations, leading to the formation of valuable lactone structures. These reactions often proceed through the π-activation of the carbon-carbon triple bond by a transition metal catalyst, facilitating nucleophilic attack by the tethered carboxylate group. uniovi.es

Gold catalysts are highly effective for the cycloisomerization of alkynoic acids due to their strong π-acidity, which activates the alkyne for nucleophilic attack. mdpi.com The gold-catalyzed cycloisomerization of pent-4-ynoic acid is a well-studied transformation that typically yields γ-alkylidene-γ-butyrolactones.

The generally accepted mechanism begins with the coordination of the gold(I) catalyst to the alkyne moiety of pent-4-ynoic acid. mdpi.com This coordination increases the electrophilicity of the triple bond, facilitating an intramolecular 5-exo-dig cyclization, where the carboxylic acid group acts as the internal nucleophile. This step results in the formation of a vinyl-gold intermediate. Subsequent protodeauration, often assisted by another molecule of the substrate acting as a proton shuttle, releases the enol-lactone product and regenerates the active gold catalyst, completing the catalytic cycle. uniovi.es

DFT calculations have provided deeper insights into the reaction pathway, confirming a three-step mechanism: alkyne coordination, intramolecular cyclization, and a final reductive elimination step. researchgate.net Studies have shown that the reaction often proceeds via an anti-addition of the carboxylic acid to the gold-activated alkyne, leading to the formation of (Z)-exo-alkylidene γ-lactones. mdpi.com

In some cases, the initially formed enol-lactone can participate in further reactions. For instance, in the presence of tryptamine, the gold-catalyzed cycloisomerization of pent-4-ynoic acid is the first step in a cascade reaction. The enol-lactone intermediate undergoes aminolysis, followed by an intramolecular condensation and attack by the indole (B1671886) nucleus to form complex polycyclic structures. mdpi.com

Table 1: Selected Gold Catalysts and Conditions for Pent-4-ynoic Acid Cycloisomerization

| Catalyst System | Loading (mol%) | Time | Conversion/Yield | Product | Source |

|---|---|---|---|---|---|

| [AuCl(JohnPhos)]/AgOTf | 0.01 - 0.3 | 5 min - 1 h | Quantitative | 5-Methylene-dihydrofuran-2(3H)-one | mdpi.com |

| AuCl | N/A | N/A | N/A | 5-Methylene-dihydrofuran-2(3H)-one | mdpi.com |

This table is illustrative and compiles data from various studies mentioned in the source material.

Palladium complexes are also effective catalysts for the cycloisomerization of alkynoic acids. acs.org The mechanism of palladium-catalyzed lactonization shares similarities with other transition metal-catalyzed processes, involving the activation of the alkyne. However, the palladium catalyst's lifecycle and deactivation pathways have been a subject of detailed investigation.

For pent-4-ynoic acid, a heterogeneous catalyst, Pd(II)-AmP-MCF, has been shown to be effective. acs.orgdiva-portal.org The proposed mechanism involves the coordination of the alkyne to the Pd(II) center. This is followed by an intramolecular attack of the carboxylate to form a vinyl-palladium intermediate. A subsequent protodepalladation step then yields the γ-alkylidene lactone product and regenerates the Pd(II) catalyst. diva-portal.org

A significant challenge in these systems is catalyst deactivation. Studies using X-ray Absorption Spectroscopy (XAS) on the cycloisomerization of pent-4-ynoic acid and related substrates revealed that the active Pd(II) catalyst can be reduced to catalytically inactive Pd(0) species during the reaction. acs.org This deactivation was observed even within the first catalytic cycle. Interestingly, the activity of the deactivated catalyst could be restored by treating it with an oxidant like benzoquinone, which reoxidizes the Pd(0) nanoparticles back to the active Pd(II) state. acs.org

Copper(I) catalysts, particularly those based on camphor-derived coordination polymers, have been utilized for the cyclization of 4-pentyn-1-oic acid. uniovi.es These reactions can lead to a mixture of products, primarily the expected 5-exo-dig lactone, 5-methylenedihydrofuran-2(3H)-one, and a secondary product, 2-methyl-5-oxotetrahydrofuran-2-yl pent-4-ynoate. This secondary product results from the addition of a second molecule of the acid to the exocyclic double bond of the initially formed lactone. uniovi.es

Mechanistic studies indicate that the reaction kinetics have a higher order in copper, suggesting that a key rate-determining step involves a bis-copper intermediate. uniovi.es This dinuclear activation mechanism is thought to be facilitated by the encapsulation of the copper catalyst within self-assembled nanospheres, which creates a high local concentration of the catalyst. This high concentration favors the dual activation of the substrate, accelerating the reaction. uniovi.es

Table 2: Catalyst Performance in Copper(I)-Catalyzed Cyclization of 4-Pentyn-1-oic Acid

| Catalyst | Condition | Product Ratio (Lactone:Dimer) | Conversion | Source |

|---|---|---|---|---|

| Camphor-derived Cu(I) Polymer | Solvent-free | 23.1 : 75.8 | High | uniovi.es |

Data represents findings from studies on camphor-derived and xantphos-based copper catalysts.

Transition metal-catalyzed asymmetric allylic substitution (AAA) is a powerful method for forming stereogenic centers. core.ac.ukacs.org While this section focuses on pent-4-enoate (B1234886) derivatives, the general mechanism provides the foundational principles. The reaction typically involves the oxidative addition of a low-valent transition metal (like Pd, Ir, Rh, or Cu) to an allylic electrophile, which possesses a leaving group. core.ac.ukresearchgate.net This forms a π-allyl-metal intermediate. A nucleophile then attacks this electrophilic intermediate, forming the product and regenerating the catalyst. illinois.edu

The stereochemical outcome is controlled by the chiral ligands attached to the metal center. illinois.edu In iridium-catalyzed reactions, for example, mechanistic studies have identified distinct pathways. Reactions can proceed through syn-π-allyliridium intermediates or, in other cases, transient anti-π-allyliridium intermediates, which can be isolated and characterized. researchgate.net The choice between these pathways influences the stereoselectivity of the substitution.

For pent-4-enoate derivatives, the carboxylate or a related functional group can act as an internal nucleophile, or external nucleophiles can be used to form new carbon-carbon or carbon-heteroatom bonds at the allylic position. The development of an enantioselective oxyallylation has been pursued for the synthesis of five- and six-membered lactone rings from substrates like 4-pentenoic acid derivatives. gla.ac.uk

The synthesis of γ-valerolactone (GVL), a valuable chemical, can be achieved from levulinic acid, which is structurally related to an oxidized form of pent-4-ynoate. The hydrogenation pathways involved in these transformations provide insight into potential mechanisms for lactone synthesis from unsaturated precursors. researchgate.net

A potential pathway for converting pent-4-ynoate to a saturated lactone would involve a two-step sequence: hydrogenation followed by lactonization. The catalytic hydrogenation of the alkyne in pent-4-ynoic acid would first yield pent-4-enoic acid and subsequently pentanoic acid. However, for lactone synthesis, a selective hydrogenation of the alkyne to an alkene, followed by a different cyclization reaction (e.g., iodolactonization), is a more common strategy. thieme-connect.de

Alternatively, a reaction pathway for related substrates involves the hydrogenation of an unsaturated lactone. For instance, the hydrogenation of α-angelica lactone to γ-valerolactone is a key step in biomass conversion. Mechanistic studies using isotopic labeling (²H NMR) and Ru/C as a catalyst have shown that the transformation of levulinic acid to GVL can proceed through intermediates like 4-hydroxypentanoic acid and α-angelica lactone, demonstrating the complexity of the reaction network. researchgate.net The transformation of alkyl levulinates to GVL proceeds via hydrogenation to a γ-hydroxy valerate (B167501) intermediate, which then undergoes lactonization. researchgate.net

Transition Metal-Catalyzed Asymmetric Allylic Substitution Involving Pent-4-enoate Derivatives

Enzymatic Reaction Mechanisms

Enzymes offer highly selective routes for the transformation of organic molecules under mild conditions. Several enzymes have been identified that can act on pent-4-enoate or its analogs, catalyzing hydration and other reactions.

One relevant enzyme is 2-oxopent-4-enoate (B1242333) hydratase (EC 4.2.1.80). This enzyme belongs to the lyase family and catalyzes the reversible hydration of its substrate to form 4-hydroxy-2-oxopentanoate (B1241807). tandfonline.com The systematic name for this enzyme is 4-hydroxy-2-oxopentanoate hydro-lyase. enzyme-database.org It is involved in the metabolic degradation pathways of various aromatic compounds, such as catechol. tandfonline.comenzyme-database.org Mechanistic understanding has evolved; it was initially thought the substrate was 2-oxopent-4-enoate, but it is now understood that the enzyme acts on its tautomer, (2Z)-2-hydroxypenta-2,4-dienoate. enzyme-database.org

Biotransformations provide opportunities for the asymmetric synthesis of chiral molecules. For example, enzymes can be used for the desymmetrization of prochiral diesters through hydrolysis to create chiral half-esters, including derivatives related to pent-4-enoate. nih.gov Hydrolases are a commonly used class of enzymes for these transformations. Furthermore, ene-reductases can be used for the asymmetric reduction of α,β-unsaturated systems, offering stereocontrol based on either the enzyme's selectivity or the substrate's geometry (E/Z isomerism). rsc.org While not acting directly on pent-4-ynoate, these enzymatic strategies are applicable to its unsaturated derivative, pent-4-enoate, for the synthesis of chiral lactones and other valuable building blocks. researchgate.net

Phenylalanine Ammonia-Lyase (PAL) Catalyzed Deamination of Propargylglycine (B1618536) Yielding (E)-Pent-2-ene-4-ynoate

Phenylalanine ammonia-lyase (PAL) is an enzyme that typically catalyzes the deamination of L-phenylalanine to produce (E)-cinnamate, a reaction that involves its 4-methylidene-imidazole-5-one (MIO) prosthetic group. epa.gov Historically, the mechanism was thought to involve a Friedel-Crafts-type attack on an aromatic ring. However, studies have demonstrated that PAL can also catalyze the ammonia (B1221849) elimination from the acyclic amino acid, propargylglycine (PG). epa.govelte.hu This discovery challenges the previously held assumptions about the necessity of an aromatic substrate.

The deamination of propargylglycine by PAL yields (E)-pent-2-ene-4-ynoate. epa.govrsc.org This reaction demonstrates that the enzyme's capabilities can be extended to acyclic substrates, opening new avenues for the MIO-enzyme toolbox. epa.gov The reaction proceeds without the possibility of an aromatic ring attack, suggesting an alternative mechanism. elte.hu Computational modeling of the N-MIO intermediates for both L-propargylglycine and the natural substrate L-phenylalanine indicates similar arrangements within the enzyme's active site, supporting a mechanism that proceeds via an N-MIO intermediate for both types of substrates. epa.govelte.hu This finding is significant as it provides direct evidence for the N-MIO mechanism in PALs. acs.org The reaction was effectively studied using a novel microfluidic reactor containing PAL immobilized on magnetic nanoparticles, which allowed for in-line detection of the product formation. elte.hu

Reversibility Studies in PAL-Catalyzed Processes

The reaction catalyzed by PAL has been shown to be reversible. epa.gov This reversibility contradicts proposals of a highly exothermic, single-step mechanism. epa.govelte.hu In the reverse reaction, ammonia is added to (E)-pent-2-ene-4-ynoate, which results in the formation of enantiopure L-propargylglycine. epa.govresearchgate.net This demonstrated reversibility provides further support for a stepwise mechanism involving the N-MIO intermediate rather than a concerted elimination. epa.govelte.hu The ability of PAL to catalyze this reverse hydroamination reaction, even with modest yields, highlights its potential for the synthesis of non-aromatic α-amino acids. researchgate.net

Stoichiometric and Stepwise Transformations

Nucleophilic Addition and Grignard Reactions of Pent-4-ynoate Esters

A specific and important example of this reactivity is the Grignard reaction. When an ester like ethyl pent-4-ynoate is treated with a Grignard reagent (e.g., CH₃MgBr), the reaction proceeds through two successive additions. doubtnut.comlibretexts.org

First Addition: The Grignard reagent acts as a strong nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate, and the alkoxy group is subsequently eliminated to yield a ketone.

Second Addition: The newly formed ketone is also highly reactive towards the Grignard reagent. A second molecule of the Grignard reagent immediately attacks the ketone's carbonyl carbon.

Protonation: After the reaction is complete, an acidic workup is performed to protonate the resulting alkoxide, yielding a tertiary alcohol. doubtnut.comlibretexts.org

Therefore, one mole of a pent-4-ynoate ester will consume two moles of the Grignard reagent to produce a tertiary alcohol. doubtnut.cominfinitylearn.com The terminal alkyne in pent-4-ynoate also contains an acidic proton, which would react with a third equivalent of the Grignard reagent if present in excess.

Preliminary Mechanistic Investigations of Pent-4-enoate Derivatization

While the previous sections focused on the alkyne (ynoate), mechanistic studies have also been performed on the derivatization of the related alkene, pent-4-enoate. One notable transformation is the regio- and enantioconvergent hydroallylation of acrylates using γ-silyl-substituted allyl acetates, which produces derivatives of pent-4-enoate. researchgate.netnih.gov

In this reaction, catalyzed by a synergistic Cu/Pd system, the silyl (B83357) group on the allyl acetate (B1210297) plays a crucial role in controlling both regio- and enantioselectivity, primarily through steric hindrance. nih.gov Preliminary mechanistic investigations were conducted to understand the reaction pathway. For instance, the reaction of α-dimethyl(phenyl)silyl-γ-methyl allyl acetate resulted exclusively in the γ-allylated product with high diastereomeric and enantiomeric excess. nih.gov These studies are part of ongoing efforts to fully elucidate the enantioconvergent process. nih.gov The derivatization of cellulose (B213188) to form cellulose acetate pent-4-enoate has also been reported, which can then undergo further reactions like olefin cross-metathesis. rsc.org

Table 1: Optimization of Reaction Conditions for Hydroallylation Yielding a Pent-4-enoate Derivative nih.govReaction Conditions: 1a (0.2 mmol), 2a (0.24 mmol), Cu(OAc)₂ (5.0 mol%), Cu-L (5.5 mol%), Pd(dba)₂ (3.0 mol%), Pd-L (3.3 mol%), and HBpin (0.3 mmol) were reacted in THF (0.8 mL) at 40 °C for 18 h, unless otherwise noted.

| Entry | Variation from Standard Conditions | Yield (%) | dr | ee (%) |

|---|---|---|---|---|

| 1 | None | 89 | 93:7 | 98 |

| 2 | DME used instead of THF | 85 | 92:8 | 97 |

| 3 | Reaction at 30 °C | 82 | 92:8 | 98 |

| 4 | Reaction without Cu(OAc)₂ | 10 | 85:15 | 96 |

| 5 | Reaction without Pd(dba)₂ | <5 | - | - |

dr = diastereomeric ratio, ee = enantiomeric excess, DME = 1,2-dimethoxyethane, THF = tetrahydrofuran, dba = dibenzylideneacetone, HBpin = pinacolborane

Applications of Pent 4 Ynoate in Chemical Biology

Bioorthogonal Chemistry Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne of pent-4-ynoate is a key functional group for several such reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. nih.govglenresearch.com It involves the reaction between a terminal alkyne, such as the one present in pent-4-ynoate, and an azide (B81097) to form a stable triazole linkage. nih.govorganic-chemistry.orgnih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.combeilstein-journals.org The CuAAC reaction is bioorthogonal because neither the azide nor the terminal alkyne functional groups are typically found in natural biological systems. glenresearch.com

The general mechanism of CuAAC involves the in situ generation of a Cu(I) catalyst, often from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. organic-chemistry.orgbeilstein-journals.org The Cu(I) species then coordinates to the terminal alkyne, facilitating the cycloaddition with an azide. organic-chemistry.org The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-induced damage to biomolecules like DNA. glenresearch.com

Table 1: Key Features of CuAAC

| Feature | Description |

| Reactants | Terminal alkyne and azide |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Catalyst | Copper(I) |

| Key Advantages | High efficiency, bioorthogonality, mild reaction conditions |

One of the challenges with certain alkyne-containing molecules, like 4-pentynoic acid, in CuAAC is the potential for side reactions, such as the formation of enol lactones. nih.gov However, the use of accelerating ligands like THPTA can suppress these side reactions. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) to react with an azide. magtech.com.cnresearchgate.net The release of this ring strain provides the driving force for the reaction, leading to the formation of a stable triazole.

While pent-4-ynoate itself is not a strained alkyne, the principles of SPAAC are crucial in the broader context of alkyne-azide click chemistry. The development of various cyclooctyne reagents, such as difluorinated cyclooctyne (DIFO) and dibenzocyclooctynol (DIBO), has expanded the toolkit for bioorthogonal labeling. magtech.com.cnnih.gov The reaction rates of SPAAC are highly dependent on the structure of the cyclooctyne. magtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Alkyne | Terminal alkyne (e.g., pent-4-ynoate) | Cyclooctyne |

| Biocompatibility | Potential cytotoxicity from copper | Generally more biocompatible |

| Reaction Rate | Generally very fast | Dependent on cyclooctyne structure |

Inverse Electron-Demand Diels-Alder (iEDDA) Reactions with Tetrazines

The inverse electron-demand Diels-Alder (iEDDA) reaction is another powerful bioorthogonal reaction that involves the cycloaddition of an electron-poor diene, such as a tetrazine, with an electron-rich dienophile. nih.govwikipedia.org While alkynes can act as dienophiles in these reactions, strained alkenes are often more reactive. nih.gov The reaction proceeds through a bicyclic intermediate that rapidly eliminates nitrogen to form a dihydropyridazine, which can then be oxidized to a pyridazine. nih.gov The iEDDA reaction is known for its exceptionally fast kinetics and selectivity, making it suitable for in vivo applications. nih.gov

Development of Chemical Probes and Labeling Agents

The ability of pent-4-ynoate and its analogs to participate in bioorthogonal reactions makes them excellent building blocks for chemical probes and labeling agents. nih.gov These probes typically consist of a reactive group (like the alkyne), a group that provides selectivity for a particular enzyme or biomolecule, and a reporter tag for detection or isolation. nih.govthermofisher.com

Activity-Based Proteomics Probes for Enzyme Target Identification

Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to study the activity of enzymes within a complex proteome. nih.govnih.gov These activity-based probes (ABPs) are designed to covalently bind to the active site of a specific enzyme or enzyme family. nih.govthermofisher.com

Pent-4-ynoate derivatives have been incorporated into ABPs to target various enzymes. For example, alkyne-labeled probes based on a tricyclic peptide (TCP) have been developed to detect the activity of Lysine-Specific Demethylase-1 (LSD1). nih.gov In these probes, the alkyne group serves as a handle for "clicking" on a reporter molecule, such as biotin (B1667282), for subsequent detection and analysis. nih.gov Similarly, diaryl phosphonate (B1237965) probes containing a terminal alkyne have been synthesized to target trypsin-like serine proteases. The alkyne allows for the attachment of a reporter tag via click chemistry after the probe has reacted with its target enzyme.

Metabolic Labeling of Biomolecules with Pent-4-ynoate Analogues (e.g., Methyl (S)-2-Hydroxypent-4-ynoate for Protein Lactylation)

Metabolic labeling is a technique where cells are supplied with a modified version of a metabolite, which is then incorporated into biomolecules through the cell's natural metabolic pathways. nih.govresearchgate.net The modified metabolite contains a bioorthogonal handle, such as an alkyne, which allows for the subsequent detection and identification of the labeled biomolecules.

A notable example is the use of pent-4-ynoate analogues to study protein lactylation, a recently discovered post-translational modification. nih.govrsc.orgnih.gov Researchers have designed and synthesized sodium (S)-2-hydroxypent-4-ynoate (YnLac), an alkynyl-functionalized analogue of L-lactate. nih.govrsc.org When introduced to cells, YnLac is metabolically incorporated into proteins at lactylation sites. nih.govrsc.org The alkyne tag on the incorporated YnLac can then be reacted with an azide-containing fluorescent dye or affinity tag via CuAAC. rsc.org This enables the visualization of lactylated proteins by in-gel fluorescence or their identification through proteomic analysis. nih.govrsc.org

Studies have also explored other L-lactate analogues, such as methyl (S)-2-hydroxypent-4-ynoate (YnLac-OMe). rsc.org The methyl ester was designed as a pro-metabolite strategy to potentially improve cellular uptake by masking the negatively charged carboxylate group. rsc.orgrsc.org However, in the case of YnLac-OMe, it did not show enhanced protein labeling compared to YnLac. rsc.org

Photoaffinity Labeling (PAL) Probe Design

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the interactions between small molecules and their protein targets within a native biological environment. nih.govacs.org PAL probes are designed with three key components: an affinity unit that binds to the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for identification and analysis. nih.govenamine.net

The pent-4-ynoate moiety is incorporated into PAL probes primarily to serve as a handle for the reporter tag. acs.orgacs.org Its terminal alkyne group is bioorthogonal, meaning it does not react with most biological molecules, making it ideal for selective ligation reactions. nih.gov The typical workflow involves a "minimalist" photo-cross-linker that contains both a photoreactive group (like a diazirine) and the alkyne from a pent-4-ynoate derivative. acs.orgnomuraresearchgroup.com

The synthesis of these minimalist linkers often starts from commercially available 4-pentynoic acid. acs.org Once the probe binds to its target protein and is activated by UV light, the photoreactive group creates a covalent link. nih.govacs.org The alkyne handle is then used to "click" on a reporter molecule, such as biotin for purification or a fluorophore for visualization, via a CuAAC reaction. acs.org This approach allows for the capture of transient or weak interactions that are often missed by other methods, making it invaluable for drug discovery and the study of biochemical pathways. acs.org

Bioconjugation and Macromolecular Functionalization

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The terminal alkyne of pent-4-ynoate makes it an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgnih.gov This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for modifying complex macromolecules like polymers and proteins. nih.govnih.gov

Activated forms of pent-4-ynoate, such as 2,5-dioxopyrrolidin-1-yl pent-4-ynoate, are used to attach the alkyne handle to molecules containing primary amine groups. escholarship.org This strategy has been used to functionalize polymers. For example, polymers with numerous hydroxyl groups can be reacted with 4-pentynoic acid to create a macromolecule densely decorated with alkyne groups. nih.gov These alkyne-functionalized polymers can then be efficiently coupled with azide-containing molecules or other polymers using CuAAC, even in sterically hindered environments, to create complex architectures like dendronized polymers with high molecular weights. nih.gov This method provides a robust and versatile platform for creating advanced, functional soft materials. nih.gov

Interrogation of Cellular Processes (e.g., Protein Post-Translational Modifications)

Understanding cellular processes requires tools that can track dynamic events like post-translational modifications (PTMs) of proteins. nih.govpromega.es PTMs, such as acetylation, are crucial for regulating protein function and cellular signaling. researchgate.netcreative-proteomics.com Pent-4-ynoate serves as a chemical reporter to study these modifications. nih.gov

By feeding cells with pent-4-ynoate, it can be metabolized by cellular enzymes and incorporated into proteins in place of natural acyl groups. For instance, 4-pentynoate can be converted into 4-pentynoyl-CoA in cells, which then acts as a substrate for lysine (B10760008) acetyltransferases, leading to the labeling of known and potential lysine-acetylated proteins. nih.gov

Similarly, an alkynyl analogue of lactate, sodium (S)-2-hydroxypent-4-ynoate (YnLac), was designed to study protein lactylation, another important PTM. rsc.orgrsc.org When incubated with mammalian cells, YnLac is metabolically incorporated into proteins. rsc.org The alkyne tag on these modified proteins allows for their subsequent detection and identification through CuAAC reaction with an azide-containing reporter tag (e.g., a fluorescent dye or biotin). rsc.orgrsc.org This chemical proteomic approach has enabled the identification of numerous new lactylation sites on both histone and non-histone proteins, providing new insights into the scope and regulation of this modification. rsc.org

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation of Chemical Transformations

NMR spectroscopy is a powerful, non-invasive tool for gaining deep insights into reaction mechanisms. By tracking the changes in the chemical environment of nuclei (¹H, ¹³C, ³¹P, etc.) throughout a reaction, researchers can identify transient intermediates, follow the formation of products, and deduce the underlying mechanistic pathways.

In the study of pent-4-ynoate chemistry, NMR has been pivotal. For instance, the intramolecular cyclization of 4-pentynoic acid, a reaction that can lead to the formation of either γ-methylene-γ-butyrolactone (the exo-cyclization product) or a six-membered lactone (the endo-cyclization product), has been investigated using NMR. cairnrepo.org Rhodium(I) complexes have been shown to catalyze this transformation, and NMR studies were crucial in assessing the catalytic activity and selectivity of these complexes. cairnrepo.org By monitoring the reaction of 4-pentynoic acid in the presence of a novel indenylrhodium(I) complex, researchers observed the clean conversion to the five-membered lactone, γ-methylene-γ-butyrolactone, with no evidence of side products in the ¹H and ¹³C{¹H} NMR spectra. cairnrepo.org

Furthermore, in a copper-catalyzed cyclization of 4-pentyn-1-oic acid, selected reactions were monitored by NMR to calculate kinetic constants, which in turn helped to propose a plausible reaction mechanism. researchgate.net The study highlighted the formation of 5-methylenedihydrofuran-2(3H)-one and 2-methyl-5-oxotetrahydrofuran-2-ylpent-4-ynoate, with the product ratio and conversion rates being quantifiable through NMR analysis. researchgate.net

In more complex systems, such as the palladium-catalyzed carbocyclization of aldehydes with alkynes like methyl 2-cyanopent-4-ynoate, both ¹H and ³¹P NMR analyses were employed to follow the reaction progress. acs.org These studies revealed that the carbocyclization to the final product only occurred in the presence of O=PPh₃, a key mechanistic insight obtained through NMR monitoring. acs.org Similarly, the progress of a phosphine-catalyzed reaction of ethyl 2-acetyl-5-phenyl-2-(3-phenylprop-2-yn-1-yl)pent-4-ynoate was traced using ³¹P NMR, demonstrating the utility of heteroatom NMR in mechanistic studies. rsc.org

Advanced 1D and 2D NMR Techniques for Structural Elucidation of Complex Derivatives

The synthesis of complex molecules often yields products where the connectivity and stereochemistry are not immediately obvious. Advanced 1D and 2D NMR techniques are indispensable for the unambiguous structural elucidation of such derivatives of pent-4-ynoate.

One-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment and number of different protons and carbons. For example, in a series of ethyl 5-aryl-2-(pyridin-2-yl)pent-4-ynoate derivatives, the characteristic signals for the pyridine (B92270) ring, the aryl group, the ethyl ester, and the aliphatic chain were assigned using ¹H and ¹³C NMR spectroscopy. sci-hub.se

However, for more complex structures, 1D NMR spectra can become crowded and difficult to interpret. In these cases, 2D NMR experiments are employed to reveal correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the structural analysis of complex heterocyclic products derived from pent-4-ynoate, COSY spectra are used to trace the proton-proton connectivities within spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei. This is crucial for assigning carbon signals based on their attached protons. This technique has been applied to confirm the structure of various 9-azabicyclo[4.2.1]nona-2,4,7-trienes synthesized from ethyl pent-4-ynoate. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are close to each other, which is critical for determining stereochemistry. In the analysis of lactones formed from cyclization reactions, NOESY spectra can differentiate between diastereomers by showing key spatial relationships between protons. researchgate.net

The following table provides representative ¹H and ¹³C NMR data for a complex derivative of pent-4-ynoate, illustrating the application of these techniques.

Interactive Data Table: NMR Data for Ethyl 2-acetyl-5-phenyl-2-(3-phenylprop-2-yn-1-yl)pent-4-ynoate rsc.org

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Acetyl CO | 201.24 | - | - | - |

| Ester CO | 169.51 | - | - | - |

| Phenyl C1' | 131.64 | 7.27-7.37 | m | - |

| Phenyl C2', C6' | 128.19 | 7.27-7.37 | m | - |

| Phenyl C3', C5' | 128.05 | 7.27-7.37 | m | - |

| Phenyl C4' | 122.99 | 7.27-7.37 | m | - |

| Alkyne C≡C | 84.12 | - | - | - |

| Alkyne C≡C | 83.93 | - | - | - |

| Quaternary C | 63.08 | - | - | - |

| OCH₂ | 62.13 | 4.27 | q | 7.1 |

| Acetyl CH₃ | 26.24 | 2.28 | s | - |

| CH₂ | 22.98 | 3.17-3.28 | m | - |

| OCH₂CH₃ | 14.09 | 1.29 | t | 7.1 |

Real-time Spectroscopic Monitoring of Reaction Kinetics and Intermediates

Understanding reaction kinetics—how fast a reaction proceeds and what factors influence the rate—is fundamental to optimizing reaction conditions and scaling up chemical processes. Real-time monitoring provides a continuous stream of data as the reaction happens, offering a much more detailed picture than traditional methods that rely on analyzing discrete samples. mdpi.com NMR spectroscopy, particularly with the advent of benchtop spectrometers and flow-through cells, has become an increasingly accessible and powerful tool for this purpose. researchgate.netnih.govnih.gov

The application of real-time NMR monitoring is particularly relevant to the study of reactions involving pent-4-ynoate and other alkynes. For example, the kinetics of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, have been monitored in real-time using ¹H-NMR. mdpi.com By continuously acquiring spectra, researchers can track the disappearance of alkyne and azide (B81097) starting materials and the appearance of the triazole product, allowing for the determination of reaction rates and the identification of any potential intermediates. mdpi.com One study demonstrated the continuous monitoring of the reaction between various alkynes and 2-picolyl azide, where spectra were taken every 5 minutes to generate conversion versus time plots. mdpi.com

Similarly, the hydroaminative cyclization of enynes has been monitored by ¹H NMR to determine the yields of products over time, providing valuable kinetic data about the catalytic process. researchgate.net In the context of pent-4-ynoic acid cyclization, product yields have been corroborated by ¹H-NMR spectroscopy, often using an internal standard for accurate quantification. researchgate.net

The following interactive data table illustrates a hypothetical kinetic study of a pent-4-ynoate reaction monitored by real-time NMR.

Interactive Data Table: Hypothetical Real-time NMR Monitoring of Pent-4-ynoate Conversion

| Time (minutes) | Pent-4-ynoate Integral | Product Integral | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 20 | 0.71 | 0.29 | 29 |

| 30 | 0.58 | 0.42 | 42 |

| 40 | 0.46 | 0.54 | 54 |

| 50 | 0.35 | 0.65 | 65 |

| 60 | 0.26 | 0.74 | 74 |

These real-time monitoring techniques are not limited to ¹H NMR. Other nuclei, such as ³¹P or ¹⁹F, can be monitored depending on the specific reaction, offering a versatile approach to understanding the kinetics and mechanisms of reactions involving pent-4-ynoate and its derivatives. mdpi.com

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Catalytic Systems for Alkyne Functionalization

The functionalization of alkynes, including pent-4-ynoate, is a cornerstone of modern organic synthesis. mdpi.com The rational design of new and improved catalytic systems is a primary focus, aiming for higher efficiency, selectivity, and sustainability. mdpi.comruepinglab.com

Recent advancements have seen the rise of earth-abundant metal catalysts, such as those based on iron, cobalt, and nickel, as more sustainable alternatives to precious metals. nih.govchinesechemsoc.org For instance, iron-based catalysts with 2,9-diaryl-1,10-phenanthroline ligands have shown high efficiency and regioselectivity in the dihydrosilylation of aliphatic terminal alkynes. nih.gov Similarly, nickel-catalyzed systems are being developed that can operate under aqueous and aerobic conditions, simplifying reaction setups. nih.gov

Dual catalytic systems are also gaining prominence. A synergistic combination of palladium and copper catalysis, for example, has been used for the diastereodivergent hydroarylation of terminal alkynes. nih.gov Photocatalysis is another emerging area, where light is used to drive chemical transformations, offering mild and environmentally friendly reaction conditions. researchgate.net The design of these novel catalysts often involves creating specific ligand environments to control the stereochemistry of the products. nih.gov

Future research in this area will likely focus on:

Developing catalysts with even greater tolerance to a wider range of functional groups.

Designing recyclable catalysts to improve the economic and environmental viability of synthetic processes. mdpi.com

Exploring novel energy sources, such as light and electricity, to drive alkyne functionalization reactions. ruepinglab.com

Expanding the Scope of Bioorthogonal Applications in Complex Biological Environments

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has become an invaluable tool for chemical biologists. nih.govescholarship.org The terminal alkyne of pent-4-ynoate and its derivatives serves as a key functional group in these applications, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction. escholarship.org

Sodium pent-4-ynoate can be metabolically incorporated into cellular proteins, allowing for their subsequent detection and identification. This has been instrumental in studying post-translational modifications like protein acetylation. A derivative, sodium (S)-2-hydroxypent-4-ynoate (YnLac), has been designed as a bioorthogonal reporter for protein lactylation, enabling the discovery of new lactylated proteins and their roles in cellular processes. nih.govrsc.org

Despite these successes, challenges remain. The potential cytotoxicity of copper catalysts in CuAAC has prompted the development of copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.com However, the synthesis of the required strained cyclooctynes can be complex. mdpi.com

Future research is directed towards:

Developing new bioorthogonal reactions with faster kinetics and improved biocompatibility. nih.gov

Designing novel bioorthogonal reporters based on the pent-4-ynoate scaffold to probe a wider range of biological processes.

Applying these tools in more complex biological environments, including living animals, to study disease states and develop new diagnostic and therapeutic strategies. acs.org

Synergistic Integration of Computational and Experimental Methodologies for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental studies is revolutionizing our understanding of chemical reactions. uci.edunih.gov This integrated approach is particularly valuable for elucidating the complex mechanisms of metal-catalyzed alkyne functionalizations and for predicting the outcomes of new reactions. uci.edursc.org

Density functional theory (DFT) calculations are a powerful tool for investigating reaction pathways, transition states, and the factors that control selectivity. uci.edursc.org For example, DFT studies have provided insights into the mechanism of the thioboration of alkynes and have been used to understand the regioselectivity of gold-catalyzed hydrothiolation reactions. rsc.orgcam.ac.uk This computational insight can guide the rational design of more efficient and selective catalysts. rsc.org

Experimental techniques, such as kinetic studies and isotope labeling, provide crucial data to validate and refine computational models. cam.ac.uk The combination of these approaches has been used to investigate the mechanism of iridium-catalyzed dehydrogenative borylation of terminal alkynes, revealing the rate-determining step and explaining the observed kinetic isotope effect. researchgate.net

The future of this field lies in:

The development of more accurate and efficient computational models to predict reaction outcomes with greater certainty. uci.edu

The use of machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies, identifying new patterns and accelerating the discovery of new reactions and catalysts. cam.ac.uk

A closer collaboration between computational and experimental chemists to tackle increasingly complex chemical problems.

Development of Novel Pent-4-ynoate Derived Scaffolds for Chemical Materials Science

The unique chemical properties of pent-4-ynoate make it a valuable building block for the synthesis of novel materials with diverse applications. preprints.org The terminal alkyne can be readily functionalized to create a wide range of molecular architectures.

For instance, pent-4-ynoate derivatives can be used to synthesize coumarin-based compounds, which are known to have interesting photophysical and biological properties. grafiati.com The alkyne group can also participate in polymerization reactions, such as the Glaser coupling, to form two-dimensional networks with potential applications in electronics and materials science. uni-muenster.de

Furthermore, the principles of sol-gel chemistry can be applied to create inorganic and hybrid materials from pent-4-ynoate-derived precursors. researchgate.net This approach allows for the fabrication of materials with controlled porosity and functionality, which could be used in catalysis, separations, and drug delivery. researchgate.net The development of novel scaffolds from natural products is also a promising area of research for drug discovery. researchgate.net

Future directions in this area include:

The synthesis of new polymers and macromolecules derived from pent-4-ynoate with tailored properties for specific applications.

The exploration of pent-4-ynoate derivatives in the fabrication of metal-organic frameworks (MOFs) and other porous materials.

The design of "smart" materials that can respond to external stimuli, such as light or pH, by incorporating pent-4-ynoate-based functional units.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Pent-4-ynoate, and how do solvent polarity and catalyst choice influence yield?

- Methodological Answer : Use the PICOT framework to structure experiments:

-

P (Problem): Synthesis efficiency of Pent-4-ynoate.

-

I (Intervention): Varying solvents (e.g., THF, DMF) and catalysts (e.g., Pd/C, CuI).

-

C (Comparison): Yield under standard vs. optimized conditions.

-

O (Outcome): Quantify yield via GC-MS or NMR.

-

T (Time): Reaction completion time monitored via TLC.

-

Design a fractional factorial experiment to isolate variable effects .

- Data Table :

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| THF | Pd/C | 80 | 72 | 98% |

| DMF | CuI | 100 | 65 | 95% |

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize Pent-4-ynoate’s structure?

- Methodological Answer :

- NMR : Analyze / shifts for alkyne protons (δ 1.8–2.2 ppm) and ester carbonyl (δ 165–175 ppm). Compare with computational predictions (DFT) .

- IR : Confirm ester C=O stretch (~1740 cm) and alkyne C≡C stretch (~2100 cm) .

- MS : Identify molecular ion peak (M) and fragmentation patterns (e.g., loss of COOCH) .

Advanced Research Questions

Q. How can contradictory spectral data for Pent-4-ynoate in literature be resolved?

- Methodological Answer :

-

Perform meta-analysis of existing studies to identify outliers. Use statistical tools (e.g., Grubbs’ test) to detect anomalous data .

-

Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .

-

Validate purity via orthogonal methods (e.g., HPLC coupled with UV-Vis) .

- Case Study :

-

Conflict: Reported NMR shifts vary by ±3 ppm.

-

Resolution: Trace impurities (e.g., residual solvents) were identified via 2D NMR (HSQC) in conflicting studies .

Q. What mechanistic insights can computational chemistry provide for Pent-4-ynoate’s reactivity in click chemistry?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states in Huisgen cycloaddition. Compare activation energies for Cu(I)-catalyzed vs. non-catalyzed pathways .

- Validate simulations with kinetic isotope effects (KIE) experiments .

- Table : Computational vs. Experimental Activation Energies

| Reaction Pathway | ΔG (DFT, kcal/mol) | Experimental ΔG (kcal/mol) |

|---|---|---|

| Cu(I)-Catalyzed | 18.2 | 19.1 ± 0.3 |

| Uncatalyzed | 32.7 | 33.5 ± 0.5 |

Q. How should researchers design in vitro studies to evaluate Pent-4-ynoate’s biological activity while minimizing cytotoxicity?

- Methodological Answer :

- Apply the FINER criteria for ethical and feasible design:

- Feasible : Use immortalized cell lines (e.g., HEK293) for preliminary screens.

- Novel : Test under hypoxic vs. normoxic conditions to explore microenvironment effects.

- Ethical : Adopt ISO 10993-5 guidelines for cytotoxicity thresholds (e.g., IC > 100 µM) .

- Dose-Response Analysis : Fit data to Hill-Langmuir models to quantify efficacy-toxicity trade-offs .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.